molecular formula C16H20N2O2 B1141922 (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine CAS No. 117106-36-2

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine

Cat. No. B1141922
M. Wt: 272.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds structurally related to (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine involves the condensation of diamines with aromatic aldehydes to form Schiff base ligands, as seen in the synthesis of N,N’-(ethane-1,2-diylbis(4,1-phenylene))bis(1-(thiophen-2-yl)methanimine) ligands (Uluçam & Yenturk, 2019). These methods typically employ condensation reactions and are characterized by FT-IR, NMR, and mass spectroscopy to ensure the formation of the desired product.

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, reveals detailed geometric properties such as bond lengths, bond angles, and dihedral angles, alongside electronic properties including HOMO and LUMO energies. This analysis is crucial for understanding the structural characteristics and stability of the compound. For compounds similar to (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, studies have shown molecules linked by N-H...O hydrogen bonds forming helical chains or three-dimensional frameworks depending on substituent variations (Zhang, Qin, Wang, & Qu, 2007).

Chemical Reactions and Properties

Chemical reactions involving (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine derivatives may include cyclocondensation reactions with heteronucleophiles to synthesize heterocycles, showcasing the compound's versatility as a synthon for constructing complex molecular architectures (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). Additionally, reactions with Lawesson's reagent indicate the compound's reactivity towards sulfurization, forming dithioacetals and thioesters (El‐Barbary, 1984).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and melting points, are essential for understanding the compound's behavior in different environments and its suitability for various applications. For example, the synthesis and characterization of related polyimides show that modifications in the side groups of diamines affect the thermal and mechanical properties of the resulting polymers, indicating the importance of the diamine's structure on the physical properties of materials derived from it (Okabe & Morikawa, 2010).

Chemical Properties Analysis

The chemical properties of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, such as reactivity, stability, and functional group transformations, are pivotal for its applications in synthesis and material science. Studies on similar compounds have illustrated the potential for developing new materials with unique properties, such as dendritic polyesters and polyimides, which demonstrate the influence of the diamine's chemical structure on the properties of the synthesized materials (Ihre, Hult, & Söderlind, 1996).

properties

IUPAC Name

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine

CAS RN

117106-36-2, 58520-45-9
Record name meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
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Record name 58520-45-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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